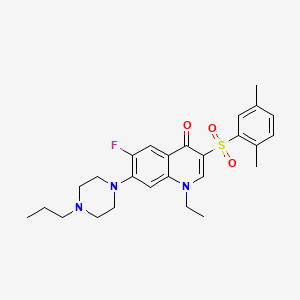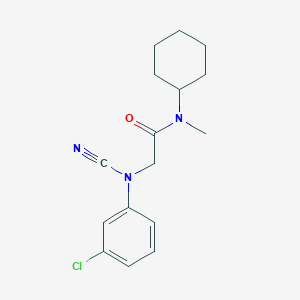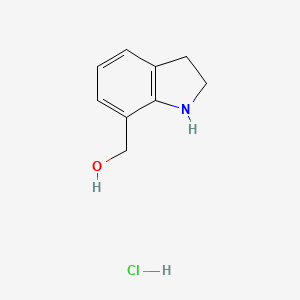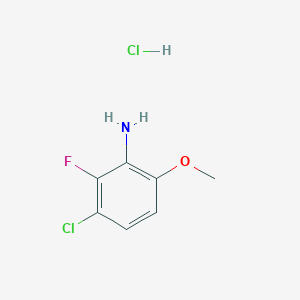
N-(4-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenacetin is a pain-relieving and fever-reducing drug, which was widely used following its introduction in 1887 . It was one of the first synthetic fever reducers to go on the market .
Synthesis Analysis
Phenacetin can be synthesized through the Williamson ether synthesis: ethyl iodide, paracetamol, and anhydrous potassium carbonate are heated in 2-butanone to give the crude product, which is recrystallized from water .Molecular Structure Analysis
The molecular structure of Phenacetin is crucial for understanding its interaction with biological targets .Chemical Reactions Analysis
Phenacetin’s ether is usually cleaved to leave paracetamol (acetaminophen), which is the clinically relevant analgesic . A minority of the time the acetyl group is removed from the amine, producing carcinogenic p-phenetidine .Physical And Chemical Properties Analysis
Phenacetin has a density of 1.24 g/cm³, a melting point of 134 to 137.5 °C, and is soluble in water at 0.766 g/L at 25 °C .Aplicaciones Científicas De Investigación
- PEP-2 derivatives have been investigated for their potential as novel drugs. Researchers explore their pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial effects .
- PEP-2 and its analogs have shown antioxidant activity. Researchers investigate their ability to scavenge free radicals and protect cells from oxidative stress .
Medicinal Chemistry and Drug Development
Antioxidant Properties
Safety and Hazards
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-6-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-3-24-14-6-4-13(5-7-14)20-18(21)16-11-12-10-15(23-2)8-9-17(12)25-19(16)22/h4-11H,3H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRKFAQTHBEYNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-Hydroxy-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2573137.png)
![Tert-butyl {2-[(cyclohexylcarbamoyl)amino]ethyl}carbamate](/img/structure/B2573138.png)
![N-(5-chloro-2-methoxyphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2573139.png)





![3-(3-fluoro-4-methylphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-[(Thiophene-2-carbonyl)-amino]-benzothiazole-6-carboxylic acid ethyl ester](/img/structure/B2573152.png)


